molecular formula C18H21NO B2544926 3-(4-Ethylanilino)-1-(4-methylphenyl)-1-propanone CAS No. 477320-42-6

3-(4-Ethylanilino)-1-(4-methylphenyl)-1-propanone

Cat. No.: B2544926
CAS No.: 477320-42-6
M. Wt: 267.372
InChI Key: MKEAWCTVWLEXIR-UHFFFAOYSA-N
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Description

3-(4-Ethylanilino)-1-(4-methylphenyl)-1-propanone is a propanone derivative with a 4-methylphenyl group at the ketone position and a 4-ethyl-substituted anilino moiety at the terminal carbon. Its molecular formula is C18H21NO, with a molecular weight of 267.37 g/mol.

Properties

IUPAC Name

3-(4-ethylanilino)-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-15-6-10-17(11-7-15)19-13-12-18(20)16-8-4-14(2)5-9-16/h4-11,19H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEAWCTVWLEXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477320-42-6
Record name 3-(4-ETHYLANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE
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Preparation Methods

Reaction Components and Stoichiometry

  • Ketone Component : 1-(4-Methylphenyl)-1-propanone (4-methylacetophenone).
  • Amine Component : 4-Ethylaniline.
  • Formaldehyde Source : Paraformaldehyde or aqueous formaldehyde.

Optimal molar ratios, derived from studies on 1-aryl-3-phenethylamino-1-propanone hydrochlorides, suggest a 1:1.2:1 ratio of ketone:paraformaldehyde:amine to minimize side products like α,β-unsaturated ketones or piperidinol derivatives. Excess formaldehyde risks over-alkylation, while insufficient amounts lead to incomplete imine formation.

Optimization Strategies and Mechanistic Insights

Solvent and Acid Effects

Comparative studies on Mannich reactions reveal that ethanol outperforms isopropanol or solvent-free conditions due to its polarity and ability to dissolve both organic and ionic intermediates. Acidification with HCl (rather than acetic or sulfuric acid) prevents side reactions such as enolization of the ketone, which could lead to dimerization.

Role of Reactant Ratios

Deviating from the 1:1.2:1 molar ratio significantly impacts efficiency. For example, a 2:2:1 ratio in ethanol-HCl reduced yields by 21–24% and prolonged reaction times. This underscores the importance of stoichiometric precision in suppressing byproducts like 4-piperidinol derivatives.

Temperature and Reaction Monitoring

Exothermic phases during heating (83–108°C in solvent-free conditions) necessitate careful temperature control to avoid decomposition. Thin-layer chromatography (TLC) with chloroform-methanol (4:1) is recommended to track ketone consumption.

Alternative Synthetic Pathways

Nucleophilic Addition to α,β-Unsaturated Ketones

Condensation of 4-ethylaniline with 3-(4-methylphenyl)-2-propen-1-one (prepared via Aldol condensation) represents a plausible two-step route. However, this approach introduces complexity and lower yields compared to the Mannich reaction.

Purification and Characterization

Crystallization Techniques

Recrystallization from methanol or ethyl acetate achieves purities >99%. The compound’s solubility profile favors polar aprotic solvents, with methanol offering optimal crystal growth.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylanilino)-1-(4-methylphenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(4-Ethylanilino)-1-(4-methylphenyl)-1-propanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Ethylanilino)-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features, molecular properties, and reported activities of 3-(4-Ethylanilino)-1-(4-methylphenyl)-1-propanone and related compounds:

Compound Name R1 (Phenyl Group) R2 (Anilino Group) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-methyl 4-ethyl C18H21NO 267.37 Enhanced lipophilicity; potential CNS activity
3-(4-Chloroanilino)-1-(4-methylphenyl)-1-propanone 4-methyl 4-chloro C16H16ClNO 273.76 Electron-withdrawing Cl; enzyme inhibition potential
3-(4-Ethylanilino)-1-(4-methoxyphenyl)-1-propanone 4-methoxy 4-ethyl C18H21NO2 283.36 Increased solubility due to methoxy
1-(3,4-Dichlorophenyl)-3-(4-ethylanilino)-1-propanone 3,4-dichloro 4-ethyl C17H17Cl2NO 322.2 Halogen interactions; high molecular weight
Aldi-3: 3-(Dimethylamino)-1-(4-ethylphenyl)-1-propanone 4-ethyl dimethylamino C14H21NO 219.32 ALDH inhibition; basic amino group
1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone 4-chloro 4-cyclohexyl C22H26ClNO 355.90 Steric bulk; reduced membrane permeability

Key Research Findings

Electronic Effects
  • Chloro vs. Ethyl Substitution: Replacing the chloro group (electron-withdrawing) in 3-(4-chloroanilino)-1-(4-methylphenyl)-1-propanone with ethyl (electron-donating) increases electron density on the anilino ring. This enhances π-π stacking interactions with aromatic residues in enzyme binding pockets .
  • Methoxy vs. Methyl: The methoxy group in 3-(4-ethylanilino)-1-(4-methoxyphenyl)-1-propanone improves aqueous solubility but may reduce bioavailability due to hydrogen bonding with water .
Steric Effects
  • Cyclohexyl Substitution: The cyclohexyl group in 1-(4-chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone introduces steric hindrance, reducing binding affinity but increasing selectivity for specific targets .

Biological Activity

3-(4-Ethylanilino)-1-(4-methylphenyl)-1-propanone, with the chemical formula C18_{18}H21_{21}NO, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound belongs to the class of ketones and features an ethylanilino group and a methylphenyl group. The synthesis typically involves the reaction of 4-ethylaniline with 4-methylbenzaldehyde under acidic or basic conditions, often utilizing catalysts to enhance yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains. The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes or inhibition of cellular processes.
  • Anticancer Activity : There is emerging evidence that this compound may inhibit cancer cell proliferation. It is hypothesized that it interacts with specific molecular targets involved in cell cycle regulation and apoptosis.

The biological effects of this compound are thought to arise from its interactions with various enzymes and receptors within biological systems. These interactions can modulate signaling pathways that govern cell growth, apoptosis, and microbial resistance.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsMechanism of Action
AntimicrobialInhibition of bacterial growthDisruption of cell membranes
AnticancerReduced proliferation in cancer cellsModulation of cell cycle and apoptosis

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The compound was shown to disrupt bacterial membrane integrity, leading to cell lysis. This study highlights the potential for this compound as a lead in developing new antimicrobial agents.

Case Study 2: Anticancer Efficacy

In vitro studies using human cancer cell lines revealed that this compound significantly decreased cell viability in a dose-dependent manner. The proposed mechanism involves the induction of apoptosis through activation of caspase pathways. Further research is required to elucidate the specific molecular targets involved.

Future Directions

The ongoing research into this compound's biological activities suggests promising applications in medicine and pharmacology. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound will provide insights into its therapeutic potential.
  • In Vivo Studies : Animal models will be crucial for understanding the efficacy and safety profile before clinical applications.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure could enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the recommended synthetic pathways for 3-(4-Ethylanilino)-1-(4-methylphenyl)-1-propanone, and how can reaction yields be optimized?

Answer: The synthesis typically involves a two-step process:

Propanone backbone formation : Condensation of 4-methylpropiophenone (1-(4-methylphenyl)-1-propanone) with an appropriate electrophilic reagent to introduce the ethylanilino group. A modified Mannich reaction or nucleophilic aromatic substitution may be employed, depending on the substituent reactivity .

Functionalization : Introduction of the 4-ethylanilino group via coupling reactions. For example, palladium-catalyzed cross-coupling or acid-mediated condensation could be utilized, with yields influenced by catalyst choice (e.g., Pd(PPh₃)₄ vs. CuI) and solvent polarity .

Q. Optimization strategies :

  • Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC to identify intermediate stability issues.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from byproducts like unreacted 4-methylpropiophenone .

Q. How should researchers characterize this compound spectroscopically, and what key spectral signatures are expected?

Answer: A multi-technique approach is critical:

  • ¹H/¹³C NMR :
    • Aromatic protons: Doublets in δ 7.2–8.1 ppm (4-methylphenyl and 4-ethylanilino groups).
    • Propanone carbonyl: A singlet near δ 2.8–3.1 ppm (CH₂ adjacent to ketone).
    • Ethyl group: Triplet (δ 1.2–1.4 ppm) and quartet (δ 2.4–2.6 ppm) for CH₃ and CH₂, respectively .
  • IR : Strong carbonyl stretch at ~1700 cm⁻¹ (ketone C=O) and N-H bend at ~3300 cm⁻¹ (anilino group) .
  • GC-MS : Molecular ion peak at m/z corresponding to C₁₈H₂₁NO (calc. 275.3 g/mol), with fragmentation patterns indicating loss of ethyl or methyl groups .

Q. What are the stability considerations for this compound under different storage conditions?

Answer:

  • Light sensitivity : The 4-ethylanilino group may undergo photodegradation; store in amber vials at –20°C .
  • Thermal stability : Decomposition observed above 150°C (DSC/TGA data). Avoid prolonged heating during synthesis .
  • Humidity : Hygroscopic tendencies due to the ketone and anilino moieties; use desiccants (silica gel) in storage .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Answer:

  • DFT calculations : Model the electron density of the propanone backbone to predict sites for electrophilic/nucleophilic attack. For example, the ketone oxygen and anilino nitrogen are electron-rich, making them targets for alkylation or acylation .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) to guide derivatization for pharmacological studies .
  • Reaction pathway simulation : Tools like Gaussian or ORCA can optimize transition states for proposed mechanisms (e.g., SNAr vs. radical pathways) .

Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?

Answer: Contradictions often arise from:

  • Dynamic effects : Rotamers of the ethyl group may cause splitting. Variable-temperature NMR (e.g., 25°C to –40°C) can coalesce peaks and confirm conformational exchange .
  • Impurity interference : Compare with GC-MS data to detect co-eluting contaminants (e.g., residual 4-methylpropiophenone) .
  • Solvent artifacts : Deuterated solvents (CDCl₃ vs. DMSO-d₆) may shift proton signals; re-run spectra in alternative solvents .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

Answer:

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., over-alkylation) by controlling residence time .
  • Crystallization optimization : Screen solvents (ethanol/water mixtures) to improve crystal lattice formation and reduce amorphous byproducts .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR probes to track intermediate concentrations in real time .

Q. How can researchers validate the compound’s biological activity while avoiding structural degradation?

Answer:

  • Stability assays : Pre-incubate the compound in buffer (pH 7.4, 37°C) and analyze via HPLC at 0, 24, and 48 hours to confirm integrity under physiological conditions .
  • Metabolite screening : Use LC-MS/MS to identify degradation products (e.g., oxidation of the ethyl group to a carboxylic acid) .
  • Positive controls : Compare with structurally stable analogs (e.g., 4-methylpropiophenone derivatives) to isolate activity-specific effects .

Q. Table 1: Key Spectral Data for this compound

TechniqueKey SignalsReference
¹H NMR δ 7.3–7.9 ppm (aromatic H), δ 2.8 ppm (CH₂CO), δ 1.2–2.6 ppm (ethyl CH₃/CH₂)
IR 1700 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)
GC-MS m/z 275.3 (M⁺), fragments at m/z 230 (loss of C₂H₅)

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